Cas no 216974-75-3 (Bevacizumab)

Bevacizumab structure
Produktname:Bevacizumab
CAS-Nr.:216974-75-3
MF:
MW:
CID:911980
Bevacizumab Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Avastin
- BEVACIZUMAB
- BevacizuMab [USAN:INN]
- Anti-vegf monoclonal antibody
- Immunoglobulin G1, anti-(human vascular endothelial growth factor) (human-mouse monoclonal rhumab-vegf gamma1-chain), disulfide with human-mouse monoclonal rhumab-vegf light chain, dimer
- Rhumab-vegf
- Unii-2S9zzm9Q9v
- Avastatin
- Bevacizumab
-
Berechnete Eigenschaften
- Genaue Masse: 174.03168
Experimentelle Eigenschaften
- Löslichkeit: Löslich in Dimethylsulfoxid
- PSA: 54.37
Bevacizumab Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Biosynth | FB76708-5 mg |
Bevacizumab - 25mg/ml solution in PBS |
216974-75-3 | 5mg |
$544.50 | 2023-01-04 | ||
TargetMol Chemicals | T9904-1mg |
Bevacizumab |
216974-75-3 | 27.1 mg/mL | 1mg |
¥ 1320 | 2024-07-20 | |
DC Chemicals | A005-25mg |
Bevacizumab |
216974-75-3 | 25mg |
$700.0 | 2023-09-15 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B303060-5mg |
Bevacizumab |
216974-75-3 | ~25mg/ml(in buffer,PH6.2),≥95% | 5mg |
¥4899.90 | 2023-09-04 | |
TargetMol Chemicals | T9904-5 mg |
Bevacizumab |
216974-75-3 | 27.1mg/ml | 5mg |
¥ 4,450 | 2023-07-11 | |
TargetMol Chemicals | T9904-25 mg |
Bevacizumab |
216974-75-3 | 27.1mg/ml | 25mg |
¥ 11,500 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9904-5 mg |
Bevacizumab |
216974-75-3 | 99.1% | 5mg |
¥5225.00 | 2022-02-28 | |
Biosynth | FB76708-2 mg |
Bevacizumab - 25mg/ml solution in PBS |
216974-75-3 | 2mg |
$266.20 | 2023-01-04 | ||
TargetMol Chemicals | T9904-10 mg |
Bevacizumab |
216974-75-3 | 27.1mg/ml | 10mg |
¥ 6,650 | 2023-07-11 | |
A2B Chem LLC | AF28015-5mg |
Avastin |
216974-75-3 | ~25mg/ml(in buffer,PH6.2),≥95% | 5mg |
$804.00 | 2024-04-20 |
Bevacizumab Verwandte Literatur
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
216974-75-3 (Bevacizumab) Verwandte Produkte
- 20175-84-2([1,2'-Binaphthalene]-5,5',8,8'-tetrone,1',4-dihydroxy-2,3'-dimethyl-, (1R)-)
- 475-38-7(Naphthazarin)
- 481-39-0(Juglone)
- 14787-38-3(5-hydroxy-7-methyl-1,4-dihydronaphthalene-1,4-dione)
- 2648939-90-4(rac-1-(1s,3s)-3-(trifluoromethyl)cyclobutylmethanamine hydrochloride, cis)
- 70938-59-9(Comanthoside A)
- 2126160-05-0(3-[(oxolan-2-yl)methyl]morpholine)
- 2249638-69-3(4-2-(ethenesulfonyl)ethyl-1-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one)
- 2228228-99-5(2-bromo-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol)
- 1198286-11-1(4-Piperidinol, 4-(3-chloro-4-fluorophenyl)-1-(1-methylethyl)-)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:216974-75-3)Bevacizumab

Reinheit:99%/99%/99%/99%
Menge:1mg/2mg/5mg/10mg
Preis ($):201.0/341.0/614.0/928.0
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:216974-75-3)Bevacizumab

Reinheit:97%+
Menge:100mg
Preis ($):2000